7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
説明
The compound 7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by:
- A 2-methoxyphenyl substituent on the carboxamide moiety, enhancing lipophilicity.
- A thien-2-yl ring at position 2, offering π-stacking capabilities.
- A methyl group at position 5, influencing steric effects.
Synthesis protocols for related compounds (e.g., Biginelli-like heterocyclization reactions) often employ catalysts like acetic anhydride or sodium ethoxide, with yields varying based on substituents and reaction conditions .
特性
IUPAC Name |
7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-14-20(23(31)26-17-9-3-4-10-18(17)32-2)21(15-7-5-8-16(30)13-15)29-24(25-14)27-22(28-29)19-11-6-12-33-19/h3-13,21,30H,1-2H3,(H,26,31)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZTXUQRXCUQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC(=CC=C4)O)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyrimidine core fused with a thienyl group and substituted with hydroxyl and methoxy phenyl moieties. The molecular formula is , and its molecular weight is approximately 385.45 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation. The presence of the hydroxyl and methoxy groups enhances interaction with target proteins, potentially increasing their efficacy against various cancer cell lines.
- Case Study : A study evaluated the compound's activity against M-HeLa (cervical adenocarcinoma) cells, revealing IC50 values comparable to established chemotherapeutics like Sorafenib. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal liver cells, indicating a favorable therapeutic index.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-... | M-HeLa | 15 | |
| Sorafenib | M-HeLa | 12 |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- In Vitro Studies : Preliminary assays against various bacterial strains showed promising results, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored through in vivo models:
- Study Findings : In animal models of induced inflammation, administration of the compound significantly reduced markers such as TNF-alpha and IL-6. This suggests that it may modulate inflammatory pathways effectively.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Hydroxyl and Methoxy Groups : These substitutions are believed to enhance solubility and bioavailability while providing additional hydrogen bonding capabilities that can improve binding affinity to target proteins.
- Thienyl Substitution : The thienyl moiety contributes to the overall lipophilicity of the molecule, which is essential for membrane permeability.
類似化合物との比較
Substituent Effects on Physicochemical Properties
The table below compares the target compound with analogs from and :
Key Observations :
Spectral and Analytical Data Comparison
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
The compound can be synthesized via multi-step protocols, including cyclization of hydrazide intermediates (using POCl₃ as a cyclizing agent) or condensation reactions with substituted phenyl derivatives . Key steps involve optimizing reaction temperatures (e.g., 60–120°C) and catalysts (e.g., ethanol as a solvent) . Characterization requires a combination of NMR (¹H/¹³C), IR spectroscopy, and X-ray crystallography to confirm regiochemistry and stereochemistry . For example, X-ray analysis can resolve ambiguities in bond angles and dihedral planes in the triazolo-pyrimidine core .
Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies in NMR-derived conformational models versus X-ray crystal structures often arise from dynamic effects in solution. To resolve this:
- Perform variable-temperature NMR to assess rotational barriers of substituents (e.g., 3-hydroxyphenyl group) .
- Use density functional theory (DFT) calculations to compare optimized geometries with experimental crystallographic data .
- Validate hydrogen bonding patterns via IR spectroscopy (e.g., hydroxyl and carboxamide stretches) .
Q. What strategies improve solubility for in vitro assays?
Solubility challenges stem from the compound’s hydrophobic triazolo-pyrimidine core and aromatic substituents. Mitigation strategies include:
- Salt formation (e.g., hydrochloride salts) to enhance aqueous solubility .
- Co-solvent systems (e.g., DMSO:PBS mixtures) for biological testing .
- Structural modifications, such as introducing polar groups (e.g., sulfonyl or amine) on the phenyl rings .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict regioselectivity in derivatization reactions, such as substituting the thienyl group with electron-deficient aryl rings .
- Docking Studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) to optimize drug-likeness .
Q. What experimental approaches validate hypothesized mechanisms of biological activity?
For anticancer or antimicrobial studies:
- In Vitro Assays : Conduct MTT assays on cancer cell lines (e.g., MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) via fluorometric assays, comparing activity to reference drugs like celecoxib .
- Mechanistic Probes : Use fluorescently labeled analogs to track cellular uptake and subcellular localization via confocal microscopy .
Q. How can reaction yields be optimized while minimizing byproducts?
- Design of Experiments (DoE) : Apply factorial design to optimize variables like temperature, solvent polarity, and catalyst loading .
- In Situ Monitoring : Use HPLC-MS to detect intermediates and adjust reaction conditions in real time .
- Additive Screening : Evaluate additives (e.g., molecular sieves) to suppress side reactions, such as hydrolysis of the carboxamide group .
Q. What methodologies address discrepancies in bioactivity across different studies?
Contradictions may arise from variations in assay conditions or impurity profiles. Solutions include:
- Strict Quality Control : Validate compound purity (>95%) via HPLC and elemental analysis before testing .
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Meta-Analysis : Compare datasets from multiple studies using statistical tools (e.g., ANOVA) to identify confounding factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
